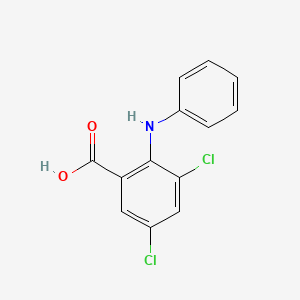
3,3-Dimethyl-1,3-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-1,3-oxasilolane is a heterocyclic compound that contains both silicon and oxygen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,3-oxasilolane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,3-dimethyl-1-butyne with silicon-containing reagents in the presence of a catalyst. For example, a transition metal catalyst can facilitate the cyclization process, leading to the formation of the desired oxasilolane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of readily
Properties
CAS No. |
166757-37-5 |
|---|---|
Molecular Formula |
C5H12OSi |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,3-oxasilolane |
InChI |
InChI=1S/C5H12OSi/c1-7(2)4-3-6-5-7/h3-5H2,1-2H3 |
InChI Key |
HPNWGRKTDSAFJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCOC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


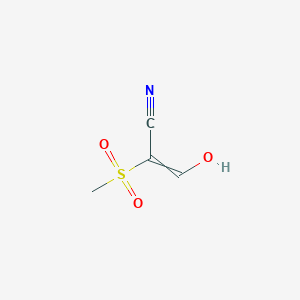
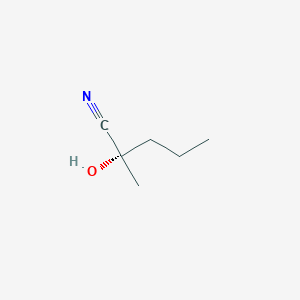
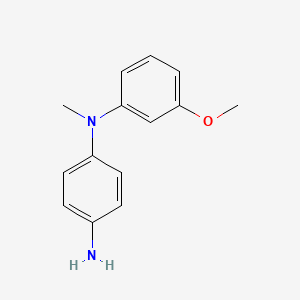
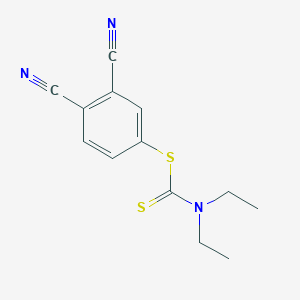


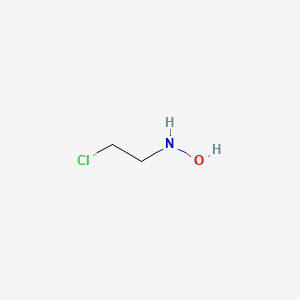
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
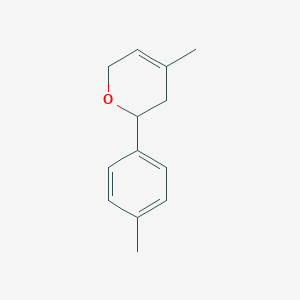
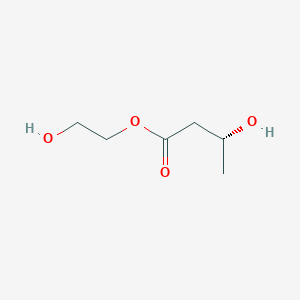
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
